molecular formula C4H8O4 B14653983 2,2-Dihydroxybutanoic acid CAS No. 50603-32-2

2,2-Dihydroxybutanoic acid

Cat. No.: B14653983
CAS No.: 50603-32-2
M. Wt: 120.10 g/mol
InChI Key: DLVZBSZXZDGKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dihydroxybutanoic acid is an organic compound with the molecular formula C4H8O4. It is a type of hydroxy acid, characterized by the presence of two hydroxyl groups attached to the second carbon of the butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dihydroxybutanoic acid can be synthesized through various methods. One notable method involves the biosynthesis pathway using homoserine as an intermediate. This pathway includes the production of 2-hydroxy gamma butyrolactone, which is then converted to this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, utilizing genetically modified strains to enhance the yield and efficiency of the biosynthesis pathway. These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

2,3-Dihydroxybutanoic Acid (2,3-DHB)

  • Epoxidation-Hydrolysis Pathway :
    Crotonic acid undergoes epoxidation with hydrogen peroxide (H₂O₂) catalyzed by WO₃, forming 3-methyloxirane-2-carboxylic acid. Acidic or neutral hydrolysis of this epoxide yields 2,3-DHB (Fig. 1) .

    • Conditions : 65°C, pH 2.9–6.4.

    • Key Observations :

      • At pH 6.4, epoxide yield reaches 76%, while acidic conditions (pH 2.9) favor hydrolysis to 2,3-DHB (37% yield) .

      • Competing aldol coupling forms branched sugars (e.g., D-hamamelose) under basic conditions .

2,4-Dihydroxybutanoic Acid (2,4-DHB)

  • Biocatalytic Synthesis :
    Engineered Escherichia coli produces 2,4-DHB via a methanol assimilation pathway. Pyruvate and formaldehyde condense using pyruvate-dependent aldolase, followed by enzymatic hydrogenation .

    • Key Enzymes :

      • Methanol dehydrogenase (MDH) converts methanol to formaldehyde.

      • Aldolase (e.g., KdcA) catalyzes condensation.

    • Yield : 14.6 g/L in a 5 L bioreactor .

Atmospheric Oxidation of Analogous Hydroxy Acids

  • OH Radical-Initiated Oxidation :
    Butenoic acid derivatives (e.g., 3-butenoic acid) react with OH radicals, forming products like dihydroxybutanoic acids through retro-aldol and hydration mechanisms .

    • Primary Products :

      • Oxo-propanoic acid (74% yield).

      • Dihydroxy-dicarboxybutyl-peroxide (3% yield) .

    • Mechanism : Hydrogen bonding at carboxyl groups directs reaction pathways .

Hydrolytic Degradation of Substituted Poly(lactic acid)s

  • Substituted poly(DL-lactic acid)s (e.g., poly(DL-2-hydroxybutanoic acid)) degrade faster in phosphate buffer (80°C) due to reduced steric hindrance compared to longer-chain derivatives .

Comparative Reaction Pathways

Isomer Synthesis Method Key Conditions Catalyst/Enzyme Yield/Outcome
2,3-DHBEpoxidation-hydrolysis of crotonic acid65°C, pH 6.4WO₃22–37% yield
2,4-DHBBiocatalytic pathway37°C, glucose/methanolMDH, aldolase, reductase14.6 g/L
3-Hydroxybutanoic acidHydrogenation of crotonic acidH₂, Pd/CPd/C29% yield

Functional Group Influence on Reactivity

  • Carboxyl Group Effects :

    • Stabilizes intermediates via hydrogen bonding (e.g., ROO–OOH complexes in oxidation) .

    • Directs regioselectivity in aldol condensations and hydrolysis .

  • Steric and Electronic Factors :

    • Shorter side chains (e.g., 2-hydroxybutanoic acid) enhance hydrolytic degradation rates compared to longer analogs .

Scientific Research Applications

2,2-Dihydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dihydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. These interactions can influence metabolic processes and cellular functions, making it a compound of interest in both basic and applied research .

Comparison with Similar Compounds

    2,3-Dihydroxybutanoic acid: Another hydroxy acid with hydroxyl groups on the second and third carbons.

    2,4-Dihydroxybutanoic acid: A compound with hydroxyl groups on the second and fourth carbons.

    2,3-Dihydroxybenzoic acid: A hydroxy acid with a benzene ring structure

Uniqueness: 2,2-Dihydroxybutanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

50603-32-2

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

2,2-dihydroxybutanoic acid

InChI

InChI=1S/C4H8O4/c1-2-4(7,8)3(5)6/h7-8H,2H2,1H3,(H,5,6)

InChI Key

DLVZBSZXZDGKQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.